N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the oxadiazole ring with a 2,4-dimethoxyphenyl group, which can be carried out using appropriate reagents and catalysts.
Attachment of the p-Tolylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique chemical properties make it a potential candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can be compared with other oxadiazole derivatives, such as:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: This compound has a similar structure but lacks the dimethoxyphenyl group, which may affect its biological activity and chemical properties.
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: This compound has a dichlorophenyl group instead of a dimethoxyphenyl group, which may result in different reactivity and applications.
The unique combination of the dimethoxyphenyl and p-tolylthio groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)15-9-6-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZNYDCJNURNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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